N-t-Boc-mdma

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-t-Boc-mdma typically involves the protection of the amine group of 3,4-Methylenedioxymethamphetamine using t-butyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

化学反应分析

Types of Reactions

N-t-Boc-mdma undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the parent compound.

Reduction: Reduced forms of the compound, often leading to the removal of the carbamate group.

Substitution: Substituted carbamate derivatives.

科学研究应用

N-t-Boc-mdma is used extensively in scientific research, particularly in the fields of:

Chemistry: As a precursor in the synthesis of 3,4-Methylenedioxymethamphetamine and other related compounds.

Biology: For studying the biochemical pathways and interactions of amphetamines.

Medicine: In the development of potential therapeutic agents targeting neurological disorders.

Industry: As an analytical reference standard in forensic toxicology.

作用机制

The mechanism of action of N-t-Boc-mdma involves its conversion to 3,4-Methylenedioxymethamphetamine in the body. 3,4-Methylenedioxymethamphetamine exerts its effects by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to enhanced mood, increased energy, and altered sensory perception. The molecular targets include serotonin transporters, dopamine transporters, and norepinephrine transporters .

相似化合物的比较

Similar Compounds

- 3,4-Methylenedioxymethamphetamine (MDMA)

- N-t-Butoxycarbonyl-MDMA

- 3,4-Methylenedioxyamphetamine (MDA)

Uniqueness

N-t-Boc-mdma is unique due to its role as a protected form of 3,4-Methylenedioxymethamphetamine, allowing for easier handling and storage. Its carbamate group provides stability and can be selectively removed under specific conditions, making it a valuable intermediate in synthetic chemistry .

生物活性

N-tert-butoxycarbonyl-3,4-methylenedioxymethamphetamine (N-t-Boc-MDMA) is a novel compound that has garnered attention due to its potential misuse as a precursor to the well-known psychoactive substance MDMA. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and implications for public health and safety.

Overview of this compound

This compound is an N-protected variant of MDMA that can evade detection in routine drug screenings. It is synthesized by attaching a tert-butoxycarbonyl (Boc) protecting group to the nitrogen atom of MDMA, which can be removed under acidic conditions to yield active MDMA. This property raises concerns regarding its potential use in illicit drug manufacturing and distribution.

Dopaminergic Activity

Research indicates that this compound exhibits significant dopaminergic activity. In animal studies, administration of this compound at a dose of 5 mg/kg resulted in notable changes in behavior indicative of dopaminergic reinforcement. Specifically, conditioned place preference tests showed that mice developed a preference for environments associated with this compound administration, suggesting rewarding effects similar to those observed with MDMA itself .

Self-Administration Behavior

Further investigations into the self-administration patterns of this compound revealed that at a dose of 0.5 mg/kg/infusion, subjects demonstrated drug-seeking behavior in fixed-ratio schedules. This behavior underscores the potential for misuse and addiction associated with this compound .

Effects on Neurotransmitter Levels

Microdialysis studies conducted on rats demonstrated that this compound significantly increased dopamine levels in the striatum, corroborating its role as a stimulant and reinforcing agent. This increase in dopaminergic activity is consistent with the known effects of MDMA and supports concerns about its potential for abuse .

Detection and Identification

This compound has been identified in various drug seizures across multiple countries, including Australia and New Zealand. Its presence often complicates forensic analysis due to its "masked" nature, allowing it to circumvent standard drug detection methods . The compound has been detected alongside other psychoactive substances, indicating a trend towards the use of chemically modified derivatives in illicit drug markets.

Public Health Implications

The emergence of this compound poses significant challenges for public health and law enforcement agencies. As a precursor that can be converted into MDMA, it raises concerns about increasing availability and potential misuse among populations already at risk for substance abuse . The ability to evade legal restrictions further complicates efforts to control its distribution.

Research Findings

属性

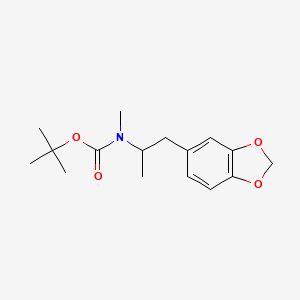

IUPAC Name |

tert-butyl N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-11(17(5)15(18)21-16(2,3)4)8-12-6-7-13-14(9-12)20-10-19-13/h6-7,9,11H,8,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMVJRRNQRXHMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336634 | |

| Record name | N-t-BOC-MDMA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228259-70-8 | |

| Record name | N-t-Boc-mdma | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228259708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-t-BOC-MDMA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-T-BOC-MDMA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ4398X4QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。